Scaffold-Level IDH1R132H Enzymatic Inhibition: Class-Level Inference for Cyclopropyl Imidazole Amines
The Zheng et al. (2018) SAR study reported that optimized imidazole cyclopropyl amine analogues achieve potent inhibition of IDH1R132H enzymatic activity and suppress 2-hydroxyglutarate (2HG) production in IDH1-mutant HT1080 cells [1]. While the specific IC50 of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide was not individually disclosed in that publication or elsewhere, the scaffold class demonstrates sub-micromolar enzymatic potency for the most active members. This class-level inference positions the compound as a structural candidate within a validated chemotype, but procurement for IDH1-focused programs requires experimental confirmation of its individual potency.
| Evidence Dimension | IDH1R132H enzymatic inhibition |
|---|---|
| Target Compound Data | Not individually reported in public domain |
| Comparator Or Baseline | Optimized imidazole cyclopropyl amine analogues from Zheng et al. (2018) demonstrating potent (sub-µM) IDH1R132H inhibition |
| Quantified Difference | Cannot be calculated; individual compound data not available |
| Conditions | IDH1R132H enzymatic assay; HT1080 cell-based 2HG production assay (as reported for class members) |
Why This Matters
Identifies the compound's scaffold as belonging to a biologically validated chemotype, which may justify inclusion in screening cascades if mutant IDH1 is the target of interest, but does not substitute for direct potency determination.
- [1] Zheng Q, Chen Z, Wan H, Tang S, Ye Y, Xu Y, Jiang L, Ding J, Geng M, Huang M, Huang Y. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg Med Chem Lett. 2018;28(23-24):3808-3812. PMID: 30413349. View Source
